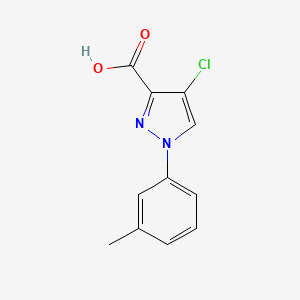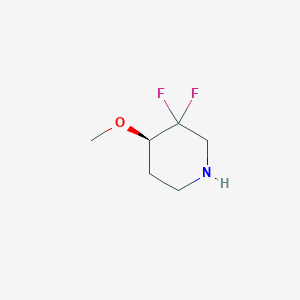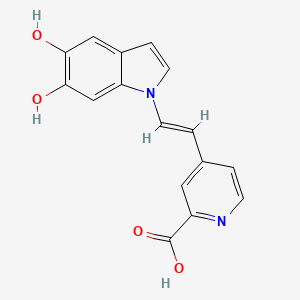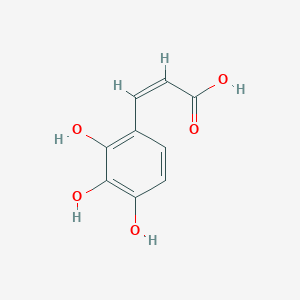
(Z)-2,3,4-Trihydroxycinnamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid typically involves the condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of esters or ethers, depending on the substituent.
Scientific Research Applications
Chemistry
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology
In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for therapeutic applications.
Medicine
The antioxidant properties of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid make it a promising compound for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is used in the formulation of cosmetics and skincare products due to its antioxidant properties. It can help in preventing skin aging and damage caused by environmental factors.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid involves its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process prevents the radicals from causing cellular damage. The compound can also chelate metal ions, reducing their availability to participate in oxidative reactions.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Similar structure with two hydroxyl groups on the phenyl ring.
Ferulic Acid: Contains a methoxy group in addition to the hydroxyl groups.
Gallic Acid: Contains three hydroxyl groups but lacks the acrylic acid moiety.
Uniqueness
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is unique due to the presence of three hydroxyl groups in specific positions on the phenyl ring, combined with an acrylic acid moiety. This structure imparts distinct antioxidant properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(Z)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2- |
InChI Key |
RHGWNBSOWGUGPA-RQOWECAXSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C\C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)
![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-one](/img/structure/B12948348.png)
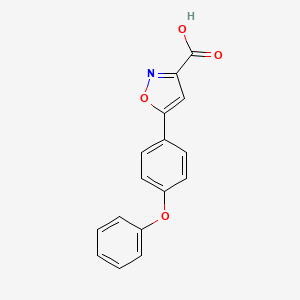
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)

![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)
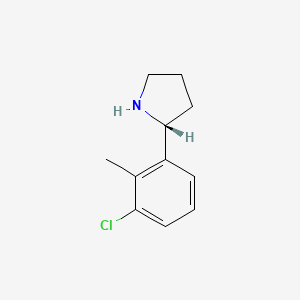
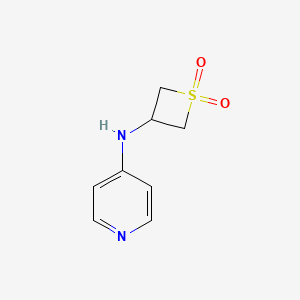
![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)
